molecular formula C8H11NO4 B11778372 Methyl 3-propoxyisoxazole-5-carboxylate

Methyl 3-propoxyisoxazole-5-carboxylate

Cat. No.: B11778372
M. Wt: 185.18 g/mol
InChI Key: YEOGSVGZLGGIHX-UHFFFAOYSA-N
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Description

Methyl 3-propoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-propoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method is the [2+3] cycloaddition of nitrile oxides with methyl crotonate derivatives, which leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-propoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-propoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and functional groups present on the compound.

Comparison with Similar Compounds

  • Methyl 3-methoxyisoxazole-5-carboxylate
  • Methyl 3-ethoxyisoxazole-5-carboxylate
  • Methyl 3-butoxyisoxazole-5-carboxylate

Comparison: Methyl 3-propoxyisoxazole-5-carboxylate is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 3-propoxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H11NO4/c1-3-4-12-7-5-6(13-9-7)8(10)11-2/h5H,3-4H2,1-2H3

InChI Key

YEOGSVGZLGGIHX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NOC(=C1)C(=O)OC

Origin of Product

United States

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